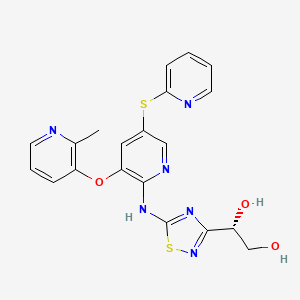
AMG-151 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-151 is a glucokinase activator, which decreases fasting and postprandial glycaemia.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
AMG-151 acts as an allosteric activator of glucokinase, an enzyme crucial for glucose homeostasis. By enhancing glucokinase activity, AMG-151 facilitates glucose uptake in the liver and pancreas, thereby lowering fasting plasma glucose levels. This mechanism positions AMG-151 as a promising therapeutic candidate for patients with type 2 diabetes who require better glycemic control.
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of AMG-151 in controlling blood glucose levels:
- Phase II Clinical Trials : A randomized, placebo-controlled Phase IIa trial assessed the effects of AMG-151 on fasting plasma glucose in patients with type 2 diabetes treated with metformin. The study involved 236 participants who received varying doses of AMG-151 (50 mg, 100 mg, 200 mg twice daily; or 100 mg, 200 mg, 400 mg once daily) for 28 days. Results indicated a significant reduction in fasting plasma glucose levels with the twice-daily regimen (p = 0.004), while no significant effect was observed with the once-daily regimen .
- Safety Profile : While AMG-151 effectively reduced fasting plasma glucose levels, it was associated with an increased incidence of adverse events such as hypoglycemia and hypertriglyceridemia. A meta-analysis reviewing multiple glucokinase activators noted that treatment with AMG-151 resulted in a higher risk of mild adverse events compared to control groups .
Comparative Efficacy with Other Glucokinase Activators
The efficacy of AMG-151 has been compared to other glucokinase activators in various studies:
| Glucokinase Activator | Trial Phase | Dosage | Efficacy (HbA1c Change) | Common Adverse Events |
|---|---|---|---|---|
| AMG-151 | Phase II | 200 mg bid | Significant reduction | Hypoglycemia, hypertriglyceridemia |
| MK-0941 | Phase III | Variable | ~0.5% decline | Liver toxicity |
| AZD1656 | Phase II | 20–200 mg bid | ~0.5% decline | Increased triglycerides |
This table illustrates the relative efficacy and safety concerns associated with different glucokinase activators, underscoring the importance of individualized treatment approaches in managing type 2 diabetes.
Future Research Directions
Further research is warranted to explore the long-term effects and safety profiles of AMG-151 in diverse populations. Investigating combination therapies involving AMG-151 and other antidiabetic agents may also yield beneficial outcomes.
Eigenschaften
CAS-Nummer |
1138669-65-4 |
|---|---|
Molekularformel |
C20H18N6O3S2 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChI-Schlüssel |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Isomerische SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
Kanonische SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















